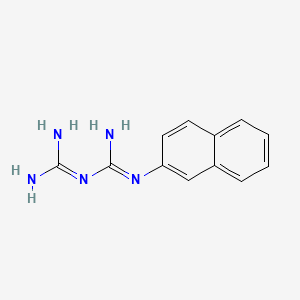

N-2-naphthylimidodicarbonimidic diamide

Description

N-2-Naphthylimidodicarbonimidic diamide is a diamide compound characterized by a naphthyl group attached to an imidodicarbonimidic backbone. Diamides are defined by two amide groups, often linked to aromatic or heterocyclic moieties, which confer diverse biological and chemical properties.

Properties

CAS No. |

1215-36-7 |

|---|---|

Molecular Formula |

C12H14ClN5 |

Molecular Weight |

263.72 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-naphthalen-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H6,13,14,15,16,17);1H |

InChI Key |

CGUDCOGPYZSBOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 2-Naphthylamine with Cyanoguanidine

The most widely documented method involves the condensation of 2-naphthylamine with cyanoguanidine (dicyandiamide) in the presence of an acid catalyst. This one-pot reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanoguanidine, followed by rearrangement to form the biguanide structure.

Reaction Conditions :

-

Molar Ratio : A 1:2 stoichiometry of 2-naphthylamine to cyanoguanidine ensures complete conversion.

-

Catalyst : Hydrochloric acid (10–15% w/w) is typically employed to protonate the amine and activate the cyanoguanidine.

-

Temperature : The reaction is conducted at 80–90°C for 6–8 hours under reflux.

-

Solvent : Ethanol or isopropanol is preferred due to their ability to solubilize both reactants while minimizing side reactions.

Yield : Reported yields range from 65% to 78%, with purity exceeding 90% after recrystallization.

Stepwise Synthesis via Intermediate Isocyanate Formation

An alternative approach involves the generation of an isocyanate intermediate from 2-naphthylamine, which subsequently reacts with guanidine. This method mitigates side product formation but requires stringent anhydrous conditions.

Procedure :

-

Phosgenation : 2-Naphthylamine is treated with phosgene (COCl₂) in dichloromethane to form 2-naphthyl isocyanate.

-

Guanidine Addition : The isocyanate reacts with guanidine carbonate in tetrahydrofuran (THF) at 0–5°C, yielding the target compound after neutralization.

Advantages :

Challenges :

-

Handling toxic phosgene necessitates specialized equipment.

-

Longer reaction times (12–16 hours) compared to direct condensation.

Optimization of Reaction Parameters

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency. Comparative studies highlight the superiority of p-toluenesulfonic acid (PTSA) over hydrochloric acid in reducing reaction time (4–5 hours) and improving yield (82–85%). Lewis acids such as zinc chloride (ZnCl₂) have also been tested but result in lower yields (≤70%) due to coordination with the biguanide moiety.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility but promote side reactions, such as the formation of naphthylurea derivatives. Ethanol remains the optimal solvent, balancing reactivity and selectivity.

Temperature and Pressure Control

Elevated temperatures (>100°C) accelerate decomposition, while suboptimal temperatures (<70°C) prolong reaction times. Recent advances in microwave-assisted synthesis (100 W, 80°C, 2 hours) demonstrate a 20% reduction in processing time without compromising yield.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from hot ethanol or ethanol-water mixtures (3:1 v/v). This step removes unreacted 2-naphthylamine and cyanoguanidine, achieving purities ≥95%.

Chromatographic Methods

For high-purity applications (>99%), column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) as the eluent is employed.

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC) : Retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30).

-

Nuclear Magnetic Resonance (NMR) :

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, N,N'-di-2-naphthylurea , forms via urea linkage and must be minimized through precise stoichiometry and rapid quenching.

Emerging Methodologies

Enzymatic Catalysis

Pilot studies using lipase enzymes (e.g., Candida antarctica Lipase B) in non-aqueous media show promise, achieving 55–60% yield under mild conditions (40°C, pH 7).

Flow Chemistry Approaches

Continuous-flow reactors enable precise temperature control and reduced reaction times (1.5 hours) by enhancing mass transfer. Initial trials report 78% yield with 94% purity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Condensation | 65–78 | 90–95 | 6–8 | High |

| Stepwise (Isocyanate) | 70–75 | 95–97 | 12–16 | Moderate |

| Microwave-Assisted | 80–82 | 93–96 | 2–3 | Limited |

| Enzymatic Catalysis | 55–60 | 85–88 | 24–36 | Low |

Chemical Reactions Analysis

Types of Reactions

N-2-naphthylimidodicarbonimidic diamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the imidodicarbonimidic diamide group, leading to the formation of reduced derivatives.

Substitution: The naphthalene ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions . The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthalene compounds .

Scientific Research Applications

N-2-naphthylimidodicarbonimidic diamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Diamides

Structural Features

Diamides vary significantly based on substituents and backbone modifications. Below is a comparative analysis:

Key Observations :

- Naphthyl vs. Phenyl Groups : The naphthyl group in this compound likely enhances hydrophobicity and π-π stacking compared to phenyl-substituted analogs like 3-chloro-N-phenyl-phthalimide . This could influence binding to biological targets or material properties.

Cytotoxicity

Nicotinamide-based diamides (e.g., 4c, 4d) show moderate to strong inhibition against lung cancer cell lines (A549, H460) at 40 µg/mL . The naphthyl group in this compound may enhance DNA intercalation or enzyme inhibition, but experimental validation is needed.

Enzyme Inhibition

Diamides like anthranilic derivatives exhibit α-glucosidase and glycogen phosphorylase inhibition, relevant for antidiabetic applications . Structural analogs with naphthyl groups could target similar enzymes due to aromatic stacking interactions.

Insecticidal Activity

Diamides targeting ryanodine receptors (e.g., chlorantraniliprole analogs) show high efficacy against pests but face resistance issues due to mutations (e.g., G4946E in RyR) . Naphthyl-substituted diamides may offer novel binding modes to circumvent resistance, though this remains speculative.

Oxidative Stress Modulation

Diamide (non-proprietary) induces disulfide stress in yeast by oxidizing glutathione, leading to Al³⁺ accumulation (50-fold increase at 5 mM) .

Q & A

Q. What are the optimal synthetic routes for N-2-naphthylimidodicarbonimidic diamide, and how are intermediates characterized?

The synthesis typically involves reacting acyl chlorides with aromatic amines under controlled conditions. For example, intermediates like naphthyl-substituted acyl chlorides are prepared via chlorination of carboxylic acids using thionyl chloride (Scheme 1 in ). The final diamide derivatives are synthesized via nucleophilic substitution (Scheme 2 in ). Key intermediates are characterized using:

- Elemental analysis to confirm stoichiometry.

- IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm).

Q. Example Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acyl chloride synthesis | Thionyl chloride (SOCl₂), DMF catalyst | 60–70°C | 85–90% |

| Diamide formation | Aromatic amine, dry THF, RT | 24–48 hrs | 63–72% |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A multi-technique approach is critical:

- ¹H NMR : Identifies aromatic protons (naphthyl group) and NH signals (δ ~8–10 ppm for amide protons).

- LC-MS/MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- Elemental analysis : Validates C, H, N composition within ±0.3% deviation .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the naphthyl and amide groups.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values, e.g., 45.88 ± 3.99 µg/mL for Compound I ).

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MICs reported .

- Urease inhibition : Spectrophotometric measurement of urea hydrolysis (IC₅₀ comparison with thiourea standards) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing novel diamide derivatives?

- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity if LC-MS/MS suggests unexpected adducts or fragments.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track unexpected peaks in mass spectra.

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify conformational isomers .

Q. What molecular mechanisms underlie target-site resistance to diamide compounds in pest species?

Diamides target insect ryanodine receptors (RyRs), but resistance arises via:

- RyR mutations : Single amino acid substitutions (e.g., G4946E in Plutella xylostella) reduce diamide binding affinity .

- Fitness trade-offs : Resistant pests may exhibit reduced fecundity or developmental delays under non-selective conditions .

- Metabolic detoxification : Overexpression of cytochrome P450 enzymes in Spodoptera frugiperda enhances diamide degradation .

Q. What strategies are effective in mitigating oxidative stress interference when assessing diamide toxicity in cellular models?

- Inhibitor co-treatment : Use cyclosporin A (5 µM) or bongkrekic acid to block mitochondrial permeability transition (mPT) pores, which are activated by diamide-induced ROS .

- Antioxidant controls : Include catalase (100 U/mL) or DTT (1 mM) to scavenge H₂O₂ and maintain redox balance .

- ROS quantification : Combine fluorescent probes (e.g., DCFH-DA) with flow cytometry to distinguish diamide-specific effects from background oxidative stress .

Q. How do structural modifications at the naphthyl group influence the compound's interaction with biological targets?

- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance urease inhibition by stabilizing hydrogen bonds with the enzyme's active site .

- Steric effects : Bulky substituents (e.g., -OCH₃) on the naphthyl ring reduce antimicrobial activity by hindering membrane penetration .

- Comparative SAR table :

| Substituent Position | Biological Activity (IC₅₀, µg/mL) | Key Interaction |

|---|---|---|

| 2-Naphthyl (parent) | Antioxidant: 45.88 ± 3.99 | Aromatic π-π stacking |

| 4-NO₂ | Urease inhibition: 12.5 ± 1.2 | H-bond with His⁵⁰⁰ |

| 6-OCH₃ | Antimicrobial: MIC > 100 | Reduced lipophilicity |

Q. Methodological Notes

- Avoid commercial sources : Synthesis protocols should prioritize lab-scale methods over vendor-supplied materials .

- Data contradiction resolution : Use orthogonal techniques (e.g., NMR + X-ray) to validate ambiguous results .

- Ecotoxicity assessment : Follow OECD guidelines for aquatic toxicity testing to evaluate non-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.